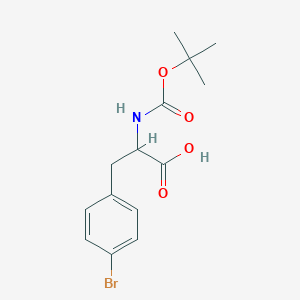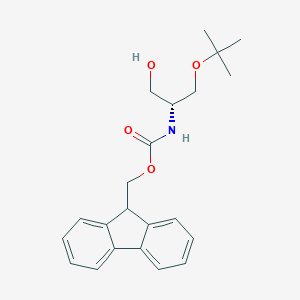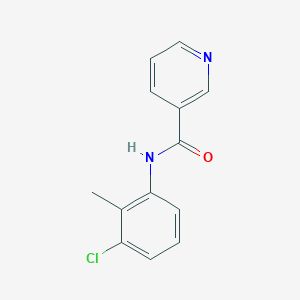
3-Pyridinecarboxamide, N-(3-chloro-2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N-(3-chloro-2-methylphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'CCMI' and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In
Applications De Recherche Scientifique
CCMI has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. In cancer research, CCMI has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In neuroscience, CCMI has been found to modulate the activity of certain receptors that are involved in the regulation of mood and anxiety. In cardiovascular diseases, CCMI has been shown to reduce inflammation and oxidative stress, which are major contributors to the development of these diseases.
Mécanisme D'action
CCMI exerts its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in tumor growth and metastasis. CCMI has also been found to modulate the activity of certain receptors such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
CCMI has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins and contribute to tumor growth and metastasis. CCMI has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression and contribute to the development of cancer. In addition, CCMI has been found to modulate the activity of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
CCMI has several advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of certain enzymes and receptors, which makes it a valuable tool for studying their functions. Another advantage is that it is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, one limitation is that it may have off-target effects on other enzymes and receptors, which can complicate the interpretation of results. Another limitation is that it may not be suitable for in vivo experiments due to its poor solubility and bioavailability.
Orientations Futures
There are several future directions for the study of CCMI. One direction is to further investigate its potential therapeutic applications in various fields such as cancer research, neuroscience, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of the enzymes and receptors targeted by CCMI. Additionally, it may be valuable to explore the use of CCMI in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of CCMI involves the reaction of 3-chloro-2-methylbenzoic acid with pyridine-3-carboxamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction produces CCMI as a white solid.
Propriétés
Numéro CAS |
130633-67-9 |
|---|---|
Nom du produit |
3-Pyridinecarboxamide, N-(3-chloro-2-methylphenyl)- |
Formule moléculaire |
C13H11ClN2O |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-11(14)5-2-6-12(9)16-13(17)10-4-3-7-15-8-10/h2-8H,1H3,(H,16,17) |
Clé InChI |
IGPVOZRRFGYTIH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)C2=CN=CC=C2 |
Solubilité |
37 [ug/mL] |
Synonymes |
N-(3-chloro-2-methylphenyl)nicotinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



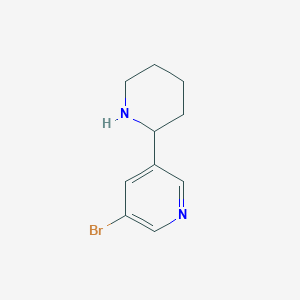
![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
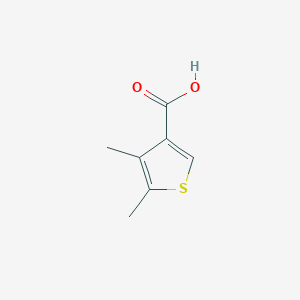
![1-benzyl-1H-imidazo[4,5-b]pyridine](/img/structure/B178492.png)
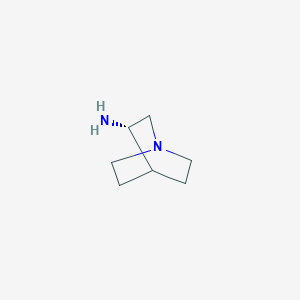
![Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane](/img/structure/B178495.png)
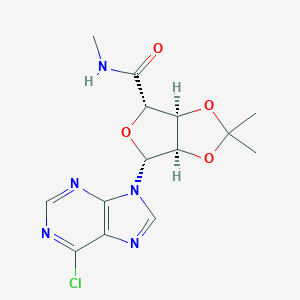
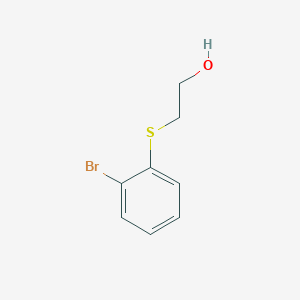
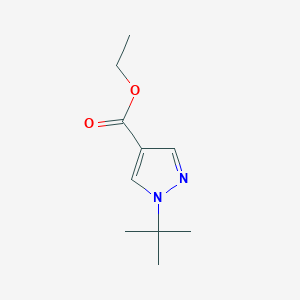
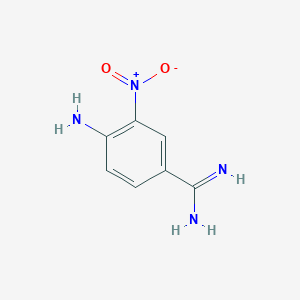
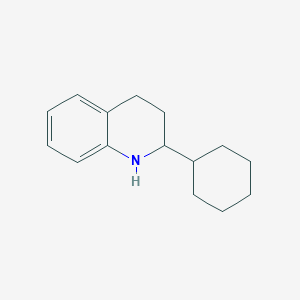
![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)
